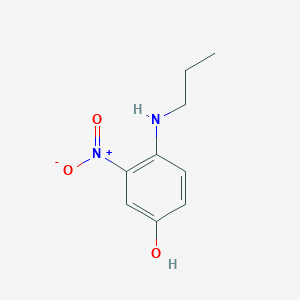

3-Nitro-4-(propylamino)phenol

Description

Significance of Nitro-Substituted Phenols and Propylamino-Substituted Phenols in Contemporary Organic Chemistry Research.

Nitro-substituted phenols are a significant class of compounds in organic chemistry, primarily due to the strong electron-withdrawing nature of the nitro group (-NO2). wikipedia.org This property profoundly influences the chemical characteristics of the phenol (B47542) ring, enhancing its acidity and modifying its reactivity in various chemical transformations. libretexts.orgsips.org.in The presence of a nitro group can retard electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution, a feature that is extensively exploited in synthetic strategies. wikipedia.org Historically, aromatic nitro compounds have been crucial precursors for dyes and explosives, and their importance continues in modern organic synthesis for creating complex target molecules. scispace.com

Propylamino-substituted phenols, on the other hand, introduce an electron-donating group to the aromatic ring. This substitution can influence the molecule's properties in different ways, including its basicity and nucleophilicity. The propylamino group can also participate in hydrogen bonding, affecting solubility and intermolecular interactions. In research, these compounds are explored for their potential applications in various fields, including the development of new pharmaceutical agents. ontosight.ai The interaction between aromatic amines and phenols has been a subject of study, particularly in the context of their roles as inhibitors in oxidation reactions. dtic.mil

Overview of Aromatic Amine and Phenol Derivatives in Academic Inquiry and Their Structural Diversity.

Aromatic amines and phenol derivatives represent a vast and structurally diverse group of compounds that are central to numerous areas of scientific inquiry. nih.govchemsynthesis.com Aromatic amines, which include compounds from simple anilines to complex polycyclic structures, are recognized for their wide-ranging applications, from the synthesis of polymers and dyes to their role as building blocks in medicinal chemistry. researchgate.net However, their metabolism and potential biological activities are also areas of intense investigation. nih.gov

Phenol derivatives are equally diverse, with substitutions on the aromatic ring leading to a wide array of physical and chemical properties. chemsynthesis.com These compounds are found in nature and are also synthesized for various industrial purposes. chemsynthesis.com The study of substituted phenols is critical for understanding reaction mechanisms, such as their ozonation, which is relevant to environmental chemistry. acs.org The structural variations within these two classes of compounds allow for the fine-tuning of their electronic and steric properties, making them highly valuable in the design of new materials and functional molecules. acs.org

Structural Context of 3-Nitro-4-(propylamino)phenol within Related Chemical Classes and Its Relevance for Scientific Investigation.

3-Nitro-4-(propylamino)phenol (C₉H₁₂N₂O₃) incorporates key functional groups from both nitro-substituted phenols and aromatic amines. Its structure features a phenol ring with a nitro group (-NO2) and a propylamino group (-NHCH₂CH₂CH₃) attached. The nitro group, being strongly electron-withdrawing, and the hydroxyl and propylamino groups, which can engage in hydrogen bonding, collectively determine its physicochemical properties and reactivity.

This specific arrangement of functional groups makes 3-Nitro-4-(propylamino)phenol a molecule of significant interest for scientific investigation. It serves as a valuable building block in organic synthesis, allowing for the creation of more complex molecules with diverse functionalities. The presence of both nitro and amino groups offers opportunities for further chemical modifications. For instance, the nitro group can be reduced to an amino group, and the phenol group can be oxidized. This versatility makes it a candidate for applications in various areas, including the synthesis of heterocyclic compounds like benzimidazoles. While its primary documented use is as a chemical intermediate, its structural motifs suggest potential for exploration in other scientific domains. epa.gov

Chemical Properties and Synthesis

The synthesis of 3-Nitro-4-(propylamino)phenol typically involves the nitration of 4-(propylamino)phenol (B2758130). This reaction is generally carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions to ensure the selective addition of the nitro group to the desired position on the aromatic ring.

Below is a table summarizing some of the key chemical properties of 3-Nitro-4-(propylamino)phenol.

| Property | Value |

| IUPAC Name | 3-Nitro-4-(propylamino)phenol |

| CAS Number | 92952-82-4 |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.21 g/mol |

| Appearance | Not specified in provided results |

| Solubility | Likely soluble in polar solvents due to hydroxyl and amino groups |

Research and Applications

The primary application of 3-Nitro-4-(propylamino)phenol lies in its role as a chemical intermediate. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic character on the aromatic ring enhanced by the nitro group, makes it a versatile starting material for the synthesis of a variety of organic compounds.

One notable application is in the synthesis of dyes. The chromophoric properties endowed by the nitro group and the auxochromic effect of the amino and hydroxyl groups are characteristic features of many dye molecules. While specific dyes synthesized from this compound are not detailed in the provided search results, its structural similarity to other known dye precursors, such as various amino nitrophenols, suggests its utility in this field. psu.edu For example, a predicted functional use for this compound is as a hair dye component. epa.gov

Furthermore, the molecule's structure is conducive to the synthesis of heterocyclic compounds. The presence of adjacent amino and nitro groups on an aromatic ring is a common precursor motif for the formation of benzimidazoles, a class of compounds with significant pharmacological activities.

The table below summarizes the research findings and potential applications of 3-Nitro-4-(propylamino)phenol.

| Research Area | Findings and Applications |

| Organic Synthesis | Serves as a key intermediate and building block for more complex molecules. |

| Dye Chemistry | Predicted to have applications as a colorant and hair dye. epa.gov |

| Heterocyclic Chemistry | Potential precursor for the synthesis of benzimidazoles and other heterocyclic systems. |

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-(propylamino)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-5-10-8-4-3-7(12)6-9(8)11(13)14/h3-4,6,10,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHQLRRWTLURNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656340 | |

| Record name | 3-Nitro-4-(propylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92952-82-4 | |

| Record name | Phenol, 3-nitro-4-(propylamino)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92952-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-4-(propylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 3 Nitro 4 Propylamino Phenol

Established Synthetic Pathways for Substituted Aminophenols and Related Aromatic Systems

The synthesis of substituted aminophenols often involves multi-step sequences that introduce functional groups in a specific order to exploit their directing effects in electrophilic aromatic substitution. For a molecule like 3-Nitro-4-(propylamino)phenol, the synthetic design must account for the ortho, para-directing hydroxyl and amino groups and the meta-directing nitro group. A common strategy involves starting with a simpler, commercially available precursor like p-aminophenol, functionalizing it, and then building the desired structure.

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, providing a direct route to secondary and tertiary amines from carbonyl compounds. jocpr.comjocpr.com This process involves the reaction of an aldehyde or ketone with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgacsgcipr.orgyoutube.com This approach is often preferred over direct alkylation with alkyl halides as it can prevent the common problem of overalkylation. acsgcipr.orgharvard.edu

For the synthesis of 3-Nitro-4-(propylamino)phenol, a plausible reductive amination pathway would involve the reaction of 4-amino-3-nitrophenol with propanal. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the final secondary amine product.

The efficiency and yield of reductive amination are highly dependent on reaction conditions. Careful optimization is crucial to maximize the formation of the desired product while minimizing side reactions, such as the reduction of the starting carbonyl compound.

pH Control: The formation of the imine intermediate is typically acid-catalyzed but is reversible and sensitive to pH. The reaction is generally carried out in weakly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile through excessive protonation. wikipedia.orgharvard.edu

Reducing Agent: The choice of reducing agent is critical. Mild reducing agents that selectively reduce the protonated imine in the presence of the carbonyl group are preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their selectivity and tolerance of mildly acidic conditions. harvard.edumasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) can also be used, often in a stepwise procedure where the imine is formed first before the reductant is added. organic-chemistry.org

Temperature Regulation: Most reductive aminations are carried out at or below room temperature to control the reaction rate and prevent side reactions. For aryl-substituted ketones and aldehydes, reaction temperatures may range from 50°C to 80°C depending on the substrate's reactivity. researchgate.net

Table 1: Typical Parameters for Reductive Amination Optimization

| Parameter | Typical Range/Condition | Rationale | Citation(s) |

|---|---|---|---|

| pH | 4 - 7 | Balances catalysis of imine formation with amine nucleophilicity. | wikipedia.orgharvard.edu |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Selectively reduces iminium ions over carbonyls. | harvard.edumasterorganicchemistry.com |

| Solvent | Dichloromethane (DCM), Methanol (MeOH), THF | Solubilizes reactants and is compatible with the reducing agent. | sigmaaldrich.com |

| Temperature | 0°C to 80°C | Controls reaction rate and minimizes side product formation. | researchgate.net |

After the reaction is complete, a systematic work-up and purification procedure is necessary to isolate the target compound. Unreacted starting materials and reaction byproducts must be removed.

Quenching: The reaction is typically quenched by adding water or a basic solution to decompose any remaining reducing agent and neutralize the acid catalyst.

Extraction: The product is then extracted into an organic solvent.

Purification: Purification can be achieved through various methods. Polymer-supported scavenging agents, such as polymer-supported benzaldehyde, can be used to remove excess primary amine. sigmaaldrich.com If the product is basic, an acidic wash can be employed. Final purification is often accomplished through column chromatography on silica gel or crystallization to yield the pure product.

Grignard reagents are powerful nucleophiles used extensively in organic synthesis to form carbon-carbon and carbon-heteroatom bonds. wikipedia.org They can be employed to synthesize phenolic intermediates from aryl halides. stackexchange.com A hypothetical route to a precursor for 3-Nitro-4-(propylamino)phenol could involve the formation of a Grignard reagent from a suitably substituted and protected bromo-nitroaniline.

The general sequence involves:

Protection of the amine functionality on a starting material like 4-bromo-2-nitroaniline to prevent it from reacting with the Grignard reagent.

Reaction of the aryl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF) to form the corresponding Grignard reagent (ArMgBr). wikipedia.orgcnrs.fr

The Grignard reagent is then reacted with an electrophilic oxygen source. A common method involves reaction with a trialkyl borate, such as trimethyl borate B(OMe)₃, followed by oxidative workup with hydrogen peroxide and a base to yield the phenol (B47542). stackexchange.com

Finally, deprotection of the amine and subsequent N-alkylation would lead to the target molecule.

Direct N-alkylation of an aminophenol precursor is a straightforward approach to introducing the propyl group. This method typically involves reacting an amine with an alkyl halide or sulfonate. rsc.org For the synthesis of 3-Nitro-4-(propylamino)phenol, the starting material would be 4-amino-3-nitrophenol, which can be synthesized by the nitration of p-acetylaminophenol followed by hydrolysis. google.com This precursor would then be reacted with a propylating agent like 1-bromopropane or propyl tosylate in the presence of a base to neutralize the acid byproduct.

A significant challenge in the direct alkylation of primary amines is the potential for overalkylation, where the initially formed secondary amine reacts further to produce a tertiary amine. acsgcipr.org To favor mono-alkylation, reaction conditions can be controlled by using a large excess of the primary amine or by carefully controlling the stoichiometry of the reagents. rsc.org

The concept of directing alkylation to the meta position of a simple phenol is challenging because the hydroxyl group is a strong ortho, para-director for electrophilic aromatic substitution. google.comyoutube.com Direct Friedel-Crafts alkylation of phenol predominantly yields ortho- and para-substituted products. researchgate.net

However, in the context of synthesizing 3-Nitro-4-(propylamino)phenol, the substitution pattern is not established by a meta-alkylation of phenol. Instead, the regiochemistry is determined by the directing effects of the functional groups present on the starting material. The synthesis typically begins with a precursor where the relative positions of the hydroxyl and amino groups are already fixed (e.g., p-aminophenol). The subsequent nitration step is directed by these groups. The powerful activating and ortho, para-directing effect of the hydroxyl and protected amino group directs the incoming nitro group to a position ortho to the hydroxyl/amido group, thus establishing the required 1,2,4-substitution pattern. google.com Therefore, control of regioselectivity is achieved by a planned sequence of reactions rather than by attempting a direct and difficult meta-alkylation.

Direct Alkylation of Resorcinol and Phenolic Substrates with Amines.

Solvent-Free Systems for Alkylation Reactions

The synthesis of the 4-(propylamino)phenol (B2758130) backbone, a key precursor to the target molecule, can be approached through N-alkylation of 4-aminophenol (B1666318). Traditional alkylation reactions often rely on organic solvents, which can introduce environmental and safety concerns. Modern synthetic chemistry has increasingly focused on solvent-free systems, also known as solid-state or dry media reactions, to improve efficiency and environmental performance.

One prominent solvent-free method involves phase-transfer catalysis (PTC). In this approach, a phase-transfer catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs. For the alkylation of aminophenols, this can be performed by mixing the aminophenol with an alkylating agent (e.g., 1-bromopropane) and a solid base like potassium carbonate in the presence of a catalyst, often a quaternary ammonium salt. The reaction can be promoted by microwave irradiation or conventional heating. This method offers high yields and selectivity for N-alkylation under mild conditions without the need for a solvent tandfonline.com.

Another approach is the direct reaction of the aminophenol and the alkylating agent on a solid support, such as alumina or silica gel, which can act as both a support and a catalyst. These solvent-free methods are advantageous due to their reduced environmental impact, simplified work-up procedures, and often-enhanced reaction rates and selectivity. umich.eduresearchgate.net

| Method | Typical Reagents | Conditions | Advantages |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | 4-Aminophenol, Propyl Halide, K₂CO₃, Quaternary Ammonium Salt | Heating (conventional or microwave) | High yields, mild conditions, good selectivity tandfonline.com |

| Solid-Support Synthesis | 4-Aminophenol, Propyl Halide, Alumina/Silica Gel | Mixing/grinding at room or elevated temperature | Simple procedure, easy product isolation, eco-friendly |

Zeolite-Catalyzed Synthetic Routes for Aromatic Amines

Zeolites are crystalline aluminosilicates with a highly regular pore structure, making them valuable as shape-selective catalysts. google.comchemistryworld.com Their acidic properties have been harnessed for various organic transformations, including the synthesis of aromatic amines. taylorfrancis.com Zeolite catalysts offer a recyclable and environmentally benign alternative to traditional acid catalysts.

In the context of synthesizing the 4-(propylamino)phenol precursor, zeolites can catalyze the direct N-alkylation of 4-aminophenol with propanol or a propyl halide. The reaction typically occurs in the vapor or liquid phase at elevated temperatures. The acidic sites within the zeolite pores activate the alkylating agent, facilitating its reaction with the amino group of the aminophenol. lehigh.edu

The shape-selectivity of zeolites can be advantageous in controlling the degree of alkylation, potentially favoring the formation of the desired mono-N-alkylated product over di-alkylation. taylorfrancis.com The choice of zeolite type, such as H-Y, H-mordenite, or H-erionite, is critical, as the pore size and acidity can significantly influence catalyst activity and product distribution. lehigh.edu

| Zeolite Type | Key Characteristics | Potential Application |

|---|---|---|

| H-Y | Large pores, strong Brønsted acid sites | Alkylation of aminophenols with alcohols lehigh.edu |

| H-Mordenite | Medium pores, high acid strength | Shape-selective amination reactions lehigh.edu |

| H-Erionite | Small pores, high activity | Selective synthesis of primary and secondary amines taylorfrancis.comlehigh.edu |

Nitrosation and Nitration Methodologies for Aromatic Systems

The introduction of the nitro group at the 3-position of the 4-(propylamino)phenol ring is a critical step that defines the final structure. This can be achieved either indirectly through a nitroso intermediate or directly via electrophilic nitration.

Nitrosation Reactions for Nitrosophenol Precursors

Nitrosation involves the introduction of a nitroso (-N=O) group onto the aromatic ring. This is followed by an oxidation step to convert the nitroso group to the final nitro group. This two-step process can sometimes offer better control and milder conditions compared to direct nitration of highly activated rings.

The C-nitrosation of phenols is an electrophilic aromatic substitution reaction where the active electrophile is typically the nitrosonium ion (NO⁺). researchgate.net This ion is generated in situ from nitrous acid (HNO₂), which itself is formed by treating sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid or sulfuric acid. youtube.com

The reaction is characteristically performed under specific conditions to ensure stability and selectivity:

Acidic Medium : A strong acid is required to generate the nitrous acid and subsequently the nitrosonium ion electrophile. youtube.com

Ice-Cold Conditions : The reaction is conducted at low temperatures (typically 0-5 °C) because nitrous acid and the nitrosonium ion are unstable at higher temperatures. youtube.com

In the case of 4-(propylamino)phenol, the powerful activating effects of the hydroxyl and propylamino groups direct the incoming nitrosonium ion to the ortho positions (positions 3 and 5). This results in the formation of the intermediate, 3-Nitroso-4-(propylamino)phenol.

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Nitrosating Agent | Sodium Nitrite (NaNO₂) + Strong Acid (e.g., HCl) | In situ generation of nitrous acid (HNO₂) youtube.com |

| Temperature | 0–5 °C (Ice Bath) | To stabilize nitrous acid and prevent side reactions youtube.com |

| Solvent | Water, Aqueous Ethanol (B145695) | To dissolve reactants |

| Product | p-Nitrosophenol (from phenol) | Formation of the nitroso intermediate youtube.com |

Electrophilic Aromatic Nitration of Phenols and Phenolic Derivatives

Direct nitration is a more straightforward approach to introduce the nitro group. This reaction involves treating the aromatic substrate with a nitrating agent, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com

The key to successfully synthesizing 3-Nitro-4-(propylamino)phenol via direct nitration lies in understanding and controlling the regiochemistry of the reaction. The outcome is dictated by the directing effects of the substituents already present on the aromatic ring. youtube.com

The 4-(propylamino)phenol precursor contains two powerful activating groups:

Hydroxyl (-OH) group : A strongly activating, ortho, para-director. byjus.com

Propylamino (-NHR) group : An even more strongly activating, ortho, para-director.

Both groups donate electron density to the benzene (B151609) ring through resonance, stabilizing the positively charged arenium ion intermediate that forms during electrophilic attack. youtube.combyjus.com This stabilization is most effective when the attack occurs at the ortho and para positions relative to the substituent.

In 4-(propylamino)phenol, the para positions for both groups are occupied. Therefore, both the -OH group and the -NHR group direct the incoming electrophile (NO₂⁺) to positions 3 and 5. This strong, concerted directing effect leads to a high regioselectivity for nitration at these positions.

However, the high reactivity of the substrate presents a challenge. Phenols and anilines are highly susceptible to oxidation by nitric acid, which can lead to the formation of tarry by-products and reduce yields. libretexts.org To mitigate this, nitration is often carried out using dilute nitric acid at low temperatures. byjus.comyoutube.com The use of alternative nitrating agents, such as metal nitrates in the presence of an acid catalyst, can also provide better control and higher yields of the desired mononitrated product. dergipark.org.trresearchgate.netresearchgate.net

| Substituent | Position | Type of Director | Activating/Deactivating | Directed Positions for Nitration |

|---|---|---|---|---|

| -OH | 1 | Ortho, Para | Strongly Activating | 3, 5 |

| -NHCH₂CH₂CH₃ | 4 | Ortho, Para | Strongly Activating | 3, 5 |

Strategies for Mitigating By-product Formation in Nitration Processes

A primary strategy to mitigate the formation of these oxidative and condensation by-products is the careful selection of the reaction medium. Employing a biphasic system, where the phenol derivative is dissolved in an apolar aprotic organic solvent that is immiscible with the aqueous nitric acid solution, has been shown to be effective. rsc.org This approach serves to sequester the organic substrate from the highly oxidizing aqueous environment, thereby minimizing the formation of colored impurities. Suitable solvents for this purpose should be stable to nitric acid under the reaction conditions and can include aliphatic hydrocarbons. rsc.org

Additionally, controlling the reaction temperature is a critical parameter in suppressing by-product formation. Nitration reactions are typically exothermic, and excessive heat can accelerate oxidative side reactions. beilstein-journals.org Therefore, maintaining a controlled, often low, temperature throughout the reaction is essential for achieving high selectivity. The choice of nitrating agent and its concentration also plays a significant role. While stronger nitrating agents or higher concentrations may increase the reaction rate, they can also lead to a higher incidence of by-product formation. researchgate.net

Influence of Nitrating Agent Concentration on Product Distribution

The strength of the nitric acid, and the quantity of sulfuric acid if used as a co-reagent, are tailored to the substrate's reactivity and the desired level of nitration. jsynthchem.com For highly activated rings, such as phenols, dilute nitric acid may be sufficient to achieve mononitration, while more deactivated substrates may require more concentrated nitrating agents. orgsyn.org The relationship between nitrating agent concentration and product yield is a key parameter to optimize for any specific nitration process to maximize the formation of the desired isomer and minimize the production of unwanted by-products. researchgate.netstackexchange.com

Table 1: Illustrative Effect of Nitric Acid Concentration on Nitration Conversion

| Substrate | Nitric Acid Concentration | Co-reagent | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| Fused Pyrimidine Derivative | <70% | None | Room Temp | Forms nitrate salts |

| Fused Pyrimidine Derivative | Concentrated | None | Room Temp | Forms nitramide derivative |

| m-Xylene | Varied Aqueous | None | Room Temp | Conversion increases with concentration |

| Aniline Derivative | 3 mol equivalents | None | 60 | 100 |

This table provides illustrative data based on general findings in the literature and specific examples for related compounds to demonstrate the principle of concentration effects. researchgate.netjsynthchem.comstackexchange.com

Multi-Step Synthesis and Purification Techniques for Complex Aromatic Compounds

Reductive Approaches Involving Benzyl-Protected Resorcinol Derivatives

The synthesis of complex substituted aminophenols can be approached through multi-step sequences that employ protecting groups to ensure regioselectivity. Benzyl ethers are particularly useful as protecting groups for phenolic hydroxyl groups due to their stability under a range of reaction conditions and their susceptibility to cleavage under specific, mild conditions, typically through hydrogenolysis. echemi.com

In a hypothetical reductive approach to a compound like 3-Nitro-4-(propylamino)phenol starting from a resorcinol derivative, one of the hydroxyl groups of resorcinol could be selectively protected as a benzyl ether. The remaining free hydroxyl group could then be alkylated or otherwise modified. Subsequent nitration would be directed by the existing substituents. The final steps would involve the introduction of the propylamino group, potentially via nucleophilic aromatic substitution, and the deprotection of the benzyl ether to reveal the free phenol. While direct literature for this specific transformation to 3-Nitro-4-(propylamino)phenol is not available, the principles of using benzyl protecting groups in the synthesis of complex phenols are well-established. echemi.com

Selective Reduction of Nitro Groups to Amino Groups in Related Structures (e.g., 4-amino-3-nitrophenol)

The selective reduction of a nitro group to an amino group in the presence of other functional groups is a common and crucial transformation in the synthesis of many organic compounds, including dyes and pharmaceuticals. google.com In molecules containing multiple nitro groups, it is often possible to selectively reduce one group over another. For instance, in the preparation of 2-amino-4-nitrophenol from 2,4-dinitrophenol, sodium sulfide is a commonly used reagent that can achieve the selective reduction of one nitro group. chemicalbook.com The choice of reducing agent and reaction conditions is paramount to achieving the desired selectivity. researchgate.net

In dinitro- and trinitro-phenols and their ethers, a nitro group ortho to a hydroxyl or alkoxy group is often preferentially reduced. organic-chemistry.org This regioselectivity is a valuable tool in synthetic design. For the synthesis of 4-amino-3-nitrophenol, a multi-step process starting from p-aminophenol involves acetylation, nitration, and subsequent hydrolysis. orgsyn.org The reduction of a related compound, 4-nitrophenol (B140041), to 4-aminophenol is a well-studied reaction, often used as a model system to evaluate the catalytic activity of various nanoparticles. pom.go.idgoogle.com

Common reagents and methods for the selective reduction of aromatic nitro groups include:

Sodium Sulfide (Na₂S): Often used for the partial reduction of dinitro compounds. chemicalbook.com

Tin(II) Chloride (SnCl₂): A mild reducing agent that can be used in the presence of other reducible groups. researchgate.net

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source. Careful control of conditions is needed to avoid reduction of other functional groups. google.com

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent | Substrate Example | Selectivity Notes |

|---|---|---|

| Sodium Sulfide (Na₂S) | 2,4-Dinitrophenol | Selectively reduces one nitro group. chemicalbook.com |

| Tin(II) Chloride (SnCl₂) | Substituted Dinitro-benzenes | Mild conditions, tolerates other functional groups. researchgate.net |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | General Aromatic Nitro Compounds | Conditions must be controlled to prevent over-reduction. google.com |

| Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄ | Nitroaromatic Compounds | Can reduce nitro groups in the presence of other functionalities. google.com |

Post-Synthesis Purification Strategies for High Purity Isolation

The isolation of high-purity aromatic compounds from reaction mixtures often requires a combination of purification techniques. The choice of method depends on the physical properties of the target compound and the nature of the impurities.

Vacuum Distillation: This technique is particularly suitable for the purification of compounds that have high boiling points or are thermally sensitive. guidechem.comnih.gov By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature and minimizing the risk of decomposition. guidechem.comcosmeticsinfo.org For substituted phenols and anilines, which can have high boiling points, vacuum distillation is a common and effective method of purification. researchgate.neteuropa.eu

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of pure crystals of the desired compound. The choice of solvent is critical for successful crystallization. For phenolic compounds, recrystallization from acidic solutions or aqueous mixtures is often employed. researchgate.net

Column Chromatography: This is a versatile separation technique that can be used for the purification of a wide range of organic compounds. The separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase is passed through it. For nitro-containing aromatic compounds, silica gel is a common stationary phase, and mixtures of non-polar and polar solvents are used as the mobile phase.

Derivatization Strategies for Functional Enhancement and Application-Specific Modifications

The functional properties of 3-Nitro-4-(propylamino)phenol and related aminophenols can be enhanced or tailored for specific applications through various derivatization strategies. A significant area of application for these compounds is in the formulation of hair dyes. For instance, the closely related compound 4-hydroxypropylamino-3-nitrophenol is used as a direct hair dye.

Derivatization of the amino or phenol groups can be used to modify the color, solubility, and binding properties of the dye molecule. For example, modification of the N-alkyl group can influence the shade and intensity of the color. The synthesis of a range of m-aminophenol derivatives with different N-alkyl or N-hydroxyalkyl groups has been explored to develop hair dyes with improved properties such as light and rubbing fastness.

Furthermore, the amino and phenol groups provide reactive handles for the introduction of other functional moieties. In the broader context of aminophenols, these groups can be used to synthesize a variety of derivatives with applications in pharmaceuticals and as chemical intermediates. jsynthchem.com The derivatization of the benzoic acid core of related structures has been used to produce medicinally important heterocycles. In the context of 3-Nitro-4-(propylamino)phenol, derivatization could involve:

Alkylation or Acylation of the Phenolic Hydroxyl Group: To modify solubility and reactivity.

Modification of the Propylamino Group: To alter the electronic properties of the molecule and thus its color and reactivity.

Further Substitution on the Aromatic Ring: To introduce additional functional groups that can enhance performance in a specific application.

These derivatization strategies allow for the fine-tuning of the molecule's properties to meet the demands of various applications, from high-performance dyes to specialized chemical intermediates.

Acylation Reactions for Phenolic Hydroxyl Groups

The phenolic hydroxyl group of 3-Nitro-4-(propylamino)phenol is a primary site for acylation reactions. This transformation is valuable for protecting the hydroxyl group during subsequent reactions or for introducing specific acyl functionalities to modify the compound's properties.

A general approach to the acylation of phenols involves the use of acylating agents such as acyl chlorides or anhydrides in the presence of a base. For instance, the acylation of 4-nitrophenol can be achieved using a 4-substituted benzoyl chloride. In a typical procedure, 4-nitrophenol is dissolved in a suitable solvent like methylene (B1212753) chloride, and the benzoyl chloride is added. The reaction proceeds to yield the corresponding 4-nitrophenyl benzoyl ester.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Nitro-4-(propylamino)phenol | Acyl Chloride/Anhydride (B1165640) | O-acylated derivative | Acylation |

| 4-Nitrophenol | 4-substituted benzoyl chloride | 4-nitrophenyl benzoyl ester | Acylation |

This table illustrates potential acylation reactions based on general chemical principles.

It is important to note that in the synthesis of the parent compound, 4-amino-3-nitrophenol, an acetylation step is employed using acetic anhydride to protect the amino group of p-aminophenol before the nitration step google.com. This highlights the feasibility of acylation reactions within this class of molecules.

Sulfonamide Derivatization for Specific Research Applications

The amino group of 3-Nitro-4-(propylamino)phenol provides a handle for the synthesis of sulfonamide derivatives. Sulfonamides are an important class of compounds in medicinal chemistry and can be synthesized by reacting an amine with a sulfonyl chloride.

A relevant synthetic route is the preparation of 2-aminophenol-4-sulfonamide from o-nitrochlorobenzene. This multi-step synthesis involves chlorosulfonation, amination, and hydrolysis to yield 2-nitrophenol-4-sulfonamide, which is then reduced to the final product. Another innovative approach involves the reductive coupling of nitro-heteroarenes with aryl sulfinates using sodium bisulfite to form sulfonamides. This method suggests that a nitro group can be a precursor to a sulfonamide linkage under specific reductive conditions.

Applying these strategies to 3-Nitro-4-(propylamino)phenol, one could envision reacting the amino group with a suitable sulfonyl chloride to form the corresponding sulfonamide. The choice of the sulfonyl chloride would determine the nature of the R group attached to the sulfur atom, allowing for the introduction of a wide variety of functionalities.

| Starting Material | Key Transformation | Product |

| o-Nitrochlorobenzene | Chlorosulfonation, Amination, Hydrolysis, Reduction | 2-Aminophenol-4-sulfonamide |

| Nitro-heteroarene | Reductive coupling with aryl sulfinate | Aryl sulfonamide |

This table showcases synthetic strategies for sulfonamides that could be adapted for 3-Nitro-4-(propylamino)phenol.

Advanced Strategies for Diversity-Oriented Derivatization of Phenolic Compounds

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening. While specific DOS strategies for 3-Nitro-4-(propylamino)phenol are not detailed in the literature, the principles of DOS can be applied to its scaffold. The presence of multiple reactive sites—the phenolic hydroxyl, the secondary amine, and the aromatic ring activated by the nitro and amino groups—makes it a suitable candidate for such derivatization.

One approach in DOS is to use a common starting material and, through a series of reactions, generate a wide array of different molecular architectures. For aminophenols, this could involve a sequence of reactions targeting the different functional groups. For example, the phenolic hydroxyl could be alkylated or acylated, the amino group could be functionalized through various coupling reactions, and the aromatic ring could undergo electrophilic or nucleophilic substitution, where permitted by the existing substituents.

Amino acetophenones, for example, have been utilized as building blocks in the diversity-oriented synthesis of natural product analogs, leading to the creation of flavones, coumarins, and other heterocyclic systems nih.govmdpi.com. This demonstrates how a substituted aminobenzene structure can be a versatile starting point for generating molecular diversity.

Derivatization for Chromatographic Analysis (e.g., phenyl acetates for GC/MS)

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to improve the volatility, thermal stability, and chromatographic behavior of polar compounds like phenols and amines. Acylation is a common derivatization technique used for this purpose.

The formation of phenyl acetates from phenolic compounds is a well-established method to enhance their suitability for GC-MS analysis. This is typically achieved by reacting the phenol with an acetylating agent, such as acetic anhydride or an acetyl chloride. For 3-Nitro-4-(propylamino)phenol, both the phenolic hydroxyl and the secondary amino group are potential sites for acetylation. Derivatization with acetic anhydride would likely lead to the formation of the di-acetylated product.

In a study on the analysis of oxidative hair dye ingredients, in situ chemical derivatization with acetic anhydride was used to quantify 26 different compounds, including various aminophenols, by GC-MS. This technique provided characteristic ions that were useful for selective ion monitoring (SIM) mode in MS detection.

| Analyte Functional Group | Derivatization Reagent | Derivative | Analytical Technique |

| Phenolic Hydroxyl | Acetic Anhydride | Phenyl Acetate (B1210297) | GC-MS |

| Amino Group | Acetic Anhydride | Acetamide | GC-MS |

This table summarizes common derivatization strategies for the functional groups present in 3-Nitro-4-(propylamino)phenol for GC-MS analysis.

Mechanistic Investigations of Reactions Involving 3 Nitro 4 Propylamino Phenol

Electrophilic Aromatic Substitution Mechanisms in Phenolic and Aminated Systems

Electrophilic aromatic substitution (SEAr) is a cornerstone reaction for functionalizing aromatic rings. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. In 3-Nitro-4-(propylamino)phenol, the hydroxyl (-OH) and propylamino (-NHCH₂CH₂CH₃) groups are powerful activating groups, while the nitro (-NO₂) group is a deactivating group.

Role of Activating Groups (Hydroxyl and Amino) in Directing Electrophilic Attack and Activating the Aromatic Ring

The hydroxyl (-OH) and amino (-NHR) groups are strong activating groups in electrophilic aromatic substitution. They increase the reaction rate by donating electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. This electron donation occurs primarily through a resonance effect, where the lone pair of electrons on the oxygen or nitrogen atom is delocalized into the π-system of the aromatic ring.

This delocalization increases the electron density at the ortho and para positions relative to the substituent. Consequently, these groups are known as ortho, para-directors, meaning incoming electrophiles will preferentially add to these positions. While both groups also exert a weaker, electron-withdrawing inductive effect due to the electronegativity of oxygen and nitrogen, the electron-donating resonance effect is dominant.

In the case of 4-(propylamino)phenol (B2758130), the precursor to 3-Nitro-4-(propylamino)phenol, both the hydroxyl and the propylamino groups activate the ring and direct incoming electrophiles to the positions ortho and para to themselves. The amino group is a stronger activator than the hydroxyl group because nitrogen is less electronegative than oxygen, making its lone pair more available for donation. Therefore, the directing influence of the amino group is generally dominant. The nitration of 4-(propylamino)phenol to form 3-Nitro-4-(propylamino)phenol occurs at the position ortho to the strongly activating propylamino group and meta to the hydroxyl group.

| Substituent Group | Activating/Deactivating Effect | Directing Effect | Primary Electronic Effect |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Resonance (Donating) |

| -NHR (Amino) | Strongly Activating | Ortho, Para | Resonance (Donating) |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Resonance & Inductive (Withdrawing) |

Intermediacy of Nitronium Ion (NO₂⁺) and Nitrosonium Ion (NO⁺) in Aromatic Substitution

The nitration of aromatic compounds typically proceeds through an electrophilic attack by the nitronium ion (NO₂⁺). This highly reactive electrophile is generated from the reaction of concentrated nitric acid with a stronger acid, usually sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear NO₂⁺ cation. The electron-rich aromatic ring then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base in the mixture then removes a proton from the ring, restoring aromaticity and yielding the nitroaromatic product.

For highly activated aromatic compounds like phenols, an alternative pathway involving the nitrosonium ion (NO⁺) can occur, especially when using dilute nitric acid. Nitrous acid, often present in nitric acid solutions, can be protonated and lose water to form the nitrosonium ion. This weaker electrophile attacks the highly reactive phenol (B47542) ring in a process called nitrosation. The resulting nitroso compound is then rapidly oxidized to the nitro compound. This two-step mechanism can be faster than direct nitration by the nitronium ion in these activated systems.

| Electrophile | Generation | Reactivity | Typical Substrate |

|---|---|---|---|

| Nitronium ion (NO₂⁺) | HNO₃ + H₂SO₄ | Strong | Benzene and moderately activated/deactivated rings |

| Nitrosonium ion (NO⁺) | HONO + H⁺ | Weak | Highly activated rings (e.g., phenols, anilines) |

Radical Mechanisms in Phenol Nitration and Oxidation Processes

While the ionic electrophilic substitution mechanism is prevalent, evidence also supports the existence of radical pathways in phenol nitration. One proposed mechanism involves the initial abstraction of the hydrogen atom from the phenolic hydroxyl group by nitrogen dioxide (NO₂•), which is in equilibrium with other nitrogen oxides in nitric acid. This step forms a phenoxy radical. This radical can then react with another nitrogen dioxide molecule to form the nitrophenol product.

Phenols are also susceptible to oxidation, which can proceed through radical mechanisms. One-electron oxidizing agents can convert phenols into phenoxy radicals. These radicals can then couple in various ways, leading to the formation of C-C or C-O bonds and resulting in dimers or polymeric materials. In the context of nitration, these oxidative side reactions can lead to the formation of tarry by-products, which complicates the purification of the desired nitrophenol.

Nucleophilic Substitution Processes on Aromatic Rings

Nucleophilic aromatic substitution (SNAr) is generally difficult for simple aryl halides because the electron-rich aromatic ring repels nucleophiles. However, this reaction becomes feasible when the aromatic ring is substituted with one or more strong electron-withdrawing groups, such as a nitro group. libretexts.orglibretexts.org These groups activate the ring towards nucleophilic attack by making it more electron-deficient. chemistrysteps.com

The SNAr mechanism typically proceeds in two steps: addition and elimination. chemistrysteps.com

Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. fiveable.melibretexts.orglibretexts.org The aromaticity of the ring is temporarily lost in this step.

Elimination : The leaving group departs, taking its bonding electrons with it, which restores the aromaticity of the ring.

For this mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group through resonance, thereby stabilizing the intermediate. libretexts.orgwikipedia.orgbyjus.com A meta-positioned group cannot provide this resonance stabilization. wikipedia.org

In the context of 3-Nitro-4-(propylamino)phenol, there isn't a typical leaving group like a halide. However, the principles of SNAr are relevant. The nitro group strongly activates the ortho (position 2) and para (position 6, relative to the nitro group) positions to nucleophilic attack. If a suitable leaving group were present at one of these positions, the molecule would be susceptible to SNAr reactions.

Reductive Reaction Mechanisms for Nitro and Related Groups

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This conversion is significant because it changes a strongly deactivating, meta-directing group (-NO₂) into a strongly activating, ortho, para-directing group (-NH₂). masterorganicchemistry.com

Pathways for the Reduction of Nitro Groups to Amino Groups

The reduction of a nitro group is a six-electron process that proceeds through several intermediates. nih.gov The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (B1172632) (R-NHOH), and finally to the amine (R-NH₂). nih.govthieme-connect.degoogle.com

R-NO₂ → R-NO → R-NHOH → R-NH₂

Under certain conditions, particularly in basic media, the nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo compounds, which can then be further reduced to the amine. thieme-connect.deacs.org

Several methods are commonly employed for this reduction:

Catalytic Hydrogenation : This is a widely used industrial method involving the reaction of the nitroaromatic compound with hydrogen gas (H₂) in the presence of a metal catalyst. google.com Common catalysts include palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. masterorganicchemistry.com The reaction is typically clean and high-yielding.

Metal and Acid Reduction : This classic laboratory method involves the use of an active metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, commonly hydrochloric acid (HCl). masterorganicchemistry.comacsgcipr.orgunacademy.com The metal acts as the reducing agent, transferring electrons to the nitro group, while the acid provides protons. csbsju.eduyoutube.com This method is robust and tolerant of many other functional groups. commonorganicchemistry.com

| Method | Reagents | General Characteristics |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Clean, high yield, can reduce other functional groups (e.g., alkenes). |

| Dissolving Metal Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Cost-effective, good for laboratory scale, tolerant of many functional groups. commonorganicchemistry.com |

| Transfer Hydrogenation | Hydrazine, Ammonium formate (B1220265) with Pd/C | Avoids the use of high-pressure H₂ gas. |

| Sulfide Reduction | Na₂S, (NH₄)₂S | Can selectively reduce one nitro group in a dinitro compound. |

Catalytic Reduction Pathways and Their Mechanistic Insights

The catalytic reduction of nitroaromatic compounds is a widely studied and significant transformation in organic chemistry, often leading to the corresponding amino derivatives. While direct studies on 3-Nitro-4-(propylamino)phenol are not extensively documented in publicly available literature, the mechanistic pathways can be inferred from comprehensive research on analogous substituted nitrophenols and nitroanilines. The reduction process is generally accepted to proceed through a series of intermediates, with the exact pathway influenced by the catalyst, solvent, and substrate structure.

Two primary pathways are proposed for the catalytic hydrogenation of nitroarenes: the direct hydrogenation pathway and the condensation pathway.

Direct Hydrogenation Pathway: This route involves the stepwise reduction of the nitro group without the formation of dimeric intermediates. For 3-Nitro-4-(propylamino)phenol, this pathway would likely proceed as follows:

Formation of the Nitroso Intermediate: The initial step is the two-electron reduction of the nitro group (-NO₂) to a nitroso group (-NO), forming 3-Nitroso-4-(propylamino)phenol.

Formation of the Hydroxylamine Intermediate: The nitroso intermediate is then further reduced by another two electrons to form the corresponding N-substituted hydroxylamine, N-(4-hydroxy-2-nitrophenyl)propylhydroxylamine.

Formation of the Final Amine: The final step involves a two-electron reduction of the hydroxylamine intermediate to yield the final product, 3-Amino-4-(propylamino)phenol.

This direct pathway is favored on many heterogeneous catalysts, such as platinum and palladium. The reaction is typically carried out using a source of hydrogen, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like sodium borohydride (B1222165) (NaBH₄), in the presence of a metal catalyst.

Condensation Pathway: This pathway involves the condensation of the intermediate nitroso and hydroxylamine species to form azoxy, azo, and hydrazo compounds before the final cleavage to the amine.

Condensation to Azoxy Compound: The 3-Nitroso-4-(propylamino)phenol and N-(4-hydroxy-2-nitrophenyl)propylhydroxylamine intermediates can condense to form an azoxy compound.

Reduction to Azo and Hydrazo Compounds: The azoxy compound is subsequently reduced to the corresponding azo and then hydrazo derivatives.

Cleavage to the Amine: The hydrazo compound is finally cleaved to yield two molecules of the corresponding amine, 3-Amino-4-(propylamino)phenol.

The condensation pathway is more likely to occur under specific reaction conditions and with certain catalysts, particularly in alkaline media.

The presence of the propylamino and hydroxyl groups on the aromatic ring of 3-Nitro-4-(propylamino)phenol will influence the electron density of the nitro group, thereby affecting the rate and mechanism of the reduction. The electron-donating nature of the amino and hydroxyl groups can increase the electron density on the nitro group, potentially making it less susceptible to reduction compared to unsubstituted nitrobenzene (B124822).

| Pathway | Key Intermediates | Catalyst/Conditions Favoring Pathway |

| Direct Hydrogenation | Nitroso, Hydroxylamine | Heterogeneous catalysts (e.g., Pt, Pd), Acidic or neutral conditions |

| Condensation | Nitroso, Hydroxylamine, Azoxy, Azo, Hydrazo | Certain catalysts, Alkaline conditions |

Stability and Rearrangement Mechanisms of Key Intermediates

Nitroso Intermediate (3-Nitroso-4-(propylamino)phenol):

Nitrosoarenes are generally reactive species and are often not isolated during catalytic hydrogenation as they are rapidly converted to the corresponding hydroxylamines. Their stability is influenced by the electronic and steric effects of the substituents on the aromatic ring. For 3-Nitroso-4-(propylamino)phenol, the presence of the electron-donating propylamino and hydroxyl groups may have a modest stabilizing effect on the nitroso intermediate through resonance. However, under typical catalytic reduction conditions, its lifetime is expected to be very short.

Hydroxylamine Intermediate (N-(4-hydroxy-2-nitrophenyl)propylhydroxylamine):

Aryl hydroxylamines are known to be relatively unstable and can undergo various transformations. Their stability is a critical factor in the chemoselectivity of the reduction of nitroarenes.

Disproportionation: Aryl hydroxylamines can disproportionate to form the corresponding nitroso compound and the amine.

Condensation: As mentioned in the condensation pathway, they can react with nitroso intermediates to form azoxy compounds.

Rearrangement: Under acidic conditions, aryl hydroxylamines can undergo rearrangement reactions. The most well-known of these is the Bamberger rearrangement, where N-phenylhydroxylamines rearrange to form aminophenols. In the case of N-(4-hydroxy-2-nitrophenyl)propylhydroxylamine, the presence of the existing hydroxyl group and the substitution pattern might lead to more complex rearrangement products, although the formation of the simple amine is generally the favored pathway in catalytic hydrogenation.

The stability of this hydroxylamine intermediate is crucial for preventing the formation of undesired byproducts. Factors that can influence its stability include:

| Factor | Influence on Hydroxylamine Stability |

| pH | Less stable in acidic conditions, prone to rearrangement. |

| Catalyst | The nature of the catalyst surface can influence adsorption and subsequent reaction pathways. |

| Temperature | Higher temperatures can lead to increased rates of decomposition or rearrangement. |

| Substituents | The electronic nature of the propylamino and hydroxyl groups can affect the stability of the hydroxylamine intermediate. |

Computational Chemistry Approaches for 3 Nitro 4 Propylamino Phenol

Density Functional Theory (DFT) Applications in Structural and Electronic Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is particularly well-suited for studying organic molecules like 3-Nitro-4-(propylamino)phenol. DFT methods, such as B3LYP, are frequently used with basis sets like 6-31G* or 6-311++G(d,p) to model the electronic and structural properties of substituted phenols and nitroanilines. researchgate.netresearchgate.net

Elucidation of Electronic Structure (HOMO/LUMO Analysis, Charge Distribution, Electron Density Distribution)

The electronic properties of a molecule are fundamental to its reactivity, stability, and spectroscopic characteristics. DFT calculations are instrumental in exploring these features.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that dictate a molecule's ability to donate and accept electrons. For 3-Nitro-4-(propylamino)phenol, the electron-donating propylamino and hydroxyl groups are expected to contribute significantly to the HOMO, which is localized primarily on the benzene (B151609) ring and the nitrogen and oxygen atoms. Conversely, the electron-withdrawing nitro group is expected to dominate the LUMO, localizing it on the nitro group and the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. In studies of related N-substituted alkyl derivatives of 4-nitroaniline, increasing the alkyl chain length was found to decrease the optical gap, implying enhanced reactivity. indexcopernicus.com It is expected that 3-Nitro-4-(propylamino)phenol would exhibit significant intramolecular charge transfer from the amino and hydroxyl moieties to the nitro group upon electronic excitation.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Nitroaromatics This table presents typical values for analogous compounds to illustrate the expected electronic properties of 3-Nitro-4-(propylamino)phenol, as specific data is not available.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) (eV) | Computational Method |

|---|---|---|---|---|

| 4-Nitroaniline | -6.58 | -2.15 | 4.43 | B3LYP/6-31G |

| N,N-diethyl-4-nitroaniline | -5.89 | -1.78 | 4.11 | B3LYP/6-31G indexcopernicus.com |

| 4-Aminophenol (B1666318) | -5.21 | -0.35 | 4.86 | B3LYP/6-31G* researchgate.net |

Charge Distribution and Electron Density: DFT can be used to calculate the distribution of electron density and partial atomic charges (e.g., using Natural Bond Orbital, NBO, analysis). In 3-Nitro-4-(propylamino)phenol, the oxygen atoms of the nitro group and the phenolic hydroxyl group are expected to carry significant negative charges, while the nitrogen of the nitro group and the hydrogen of the hydroxyl group would be more positive. The propylamino group, being electron-donating, increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to it. Molecular Electrostatic Potential (MEP) maps visually represent this charge distribution, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of intermolecular interactions.

Prediction of Molecular Geometries and Conformational Preferences

Geometry optimization is a standard DFT procedure to find the lowest energy structure of a molecule. For 3-Nitro-4-(propylamino)phenol, calculations would predict the bond lengths, bond angles, and dihedral angles. Computational studies on similar nitrobenzene (B124822) derivatives have shown that the optimized structures are generally planar. unpatti.ac.id

The key structural features to be determined would include:

The planarity of the benzene ring.

The orientation of the nitro, hydroxyl, and propylamino groups relative to the ring.

The conformational preferences of the propyl chain (e.g., staggered vs. eclipsed conformations of the C-C bonds).

The potential for intramolecular hydrogen bonding between the phenolic hydrogen and the adjacent propylamino group, or between the amino hydrogen and the nitro group, which would significantly influence the molecule's preferred conformation and stability.

Table 2: Typical Predicted Bond Lengths in Substituted Phenols and Anilines Illustrative data from DFT calculations on similar molecules.

| Bond | Typical Length (Å) |

|---|---|

| C-C (aromatic) | 1.38 - 1.41 |

| C-O (phenol) | 1.36 - 1.38 |

| O-H (phenol) | 0.96 - 0.98 |

| C-N (amino) | 1.38 - 1.42 |

| C-N (nitro) | 1.45 - 1.49 |

| N-O (nitro) | 1.22 - 1.25 |

Vibrational Spectroscopy Predictions from DFT

DFT calculations are highly effective in predicting vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These predicted frequencies are often systematically scaled to correct for anharmonicity and basis set limitations.

For 3-Nitro-4-(propylamino)phenol, DFT would predict characteristic vibrational modes, including:

O-H stretching of the phenolic group, typically around 3300-3600 cm⁻¹.

N-H stretching of the secondary amine, around 3300-3500 cm⁻¹.

C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the propyl group (below 3000 cm⁻¹).

Asymmetric and symmetric NO₂ stretching of the nitro group, typically observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

C=C stretching within the aromatic ring, around 1400-1600 cm⁻¹.

C-N and C-O stretching vibrations.

These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. Studies on 4-aminophenol derivatives have successfully used DFT to assign complex vibrational spectra. nih.gov

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Understanding the chemical reactions of 3-Nitro-4-(propylamino)phenol, such as its synthesis, degradation, or metabolic transformation, requires mapping out the potential energy surface (PES). Quantum chemical calculations are essential for this purpose.

Methods like Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction path from a transition state (TS) to the reactants and products, confirming that the TS connects the intended species. Advanced automated methods can explore complex reaction networks to discover unexpected pathways or side products. These computational approaches allow for the determination of activation energies (the energy barrier from reactant to TS), which are critical for predicting reaction rates and feasibility. For example, such calculations could be used to investigate the mechanism of O-acylation of the phenolic group or electrophilic substitution on the aromatic ring, providing a detailed, atomistic view of the chemical transformation.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, classical molecular modeling and molecular dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase (e.g., in solution or as a solid).

MD simulations model a system of many molecules over time, governed by a force field that approximates the potential energy of the system. For 3-Nitro-4-(propylamino)phenol, MD simulations could be used to:

Study solvation effects: By simulating the molecule in a box of solvent molecules (like water or ethanol), one can study the formation and dynamics of hydrogen bonds between the solute's -OH, -NH, and -NO₂ groups and the solvent.

Analyze intermolecular interactions: In a simulated bulk phase, MD can reveal how molecules of 3-Nitro-4-(propylamino)phenol interact with each other. This is crucial for understanding properties like solubility, melting point, and crystal packing. Key interactions would include hydrogen bonding between the phenolic -OH of one molecule and the nitro or amino groups of another, as well as π-π stacking of the aromatic rings.

Calculate macroscopic properties: From the simulation trajectory, properties like cohesive energy density can be calculated, which measures the strength of intermolecular forces in a condensed state.

These simulations provide a dynamic picture of intermolecular forces, which are critical for understanding the material properties and biological interactions of the compound.

Advanced Analytical Methodologies for 3 Nitro 4 Propylamino Phenol and Its Derivatives

Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Nitro-4-(propylamino)phenol. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

For 3-Nitro-4-(propylamino)phenol, the ¹H NMR spectrum would reveal distinct signals for each unique proton. Protons on the aromatic ring are typically observed in the downfield region (around 6.0-8.0 ppm) due to the ring's electronic environment. libretexts.orgdocbrown.info The presence of the electron-withdrawing nitro group and electron-donating hydroxyl and amino groups would cause specific shifts for the aromatic protons. The protons of the propyl group would appear more upfield, with the methylene (B1212753) group adjacent to the nitrogen atom showing a characteristic shift. libretexts.org The protons of the amine (N-H) and hydroxyl (O-H) groups often appear as broad singlets, and their positions can vary depending on solvent and concentration. libretexts.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons would resonate in the 110-160 ppm range. The carbon atom attached to the hydroxyl group would be significantly downfield, as would the carbon attached to the nitro group. libretexts.org The aliphatic carbons of the propyl group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Nitro-4-(propylamino)phenol Predicted values are based on typical chemical shifts for similar functional groups and substituted aromatic compounds.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 8.0 | 115 - 140 |

| Aromatic C-OH | - | 150 - 160 |

| Aromatic C-NH | - | 140 - 150 |

| Aromatic C-NO₂ | - | 145 - 155 |

| Aromatic C-H | 6.5 - 8.0 | 115 - 130 |

| Phenolic OH | 4.0 - 8.0 (broad) | - |

| Amine NH | 3.0 - 5.0 (broad) | - |

| N-CH₂ (propyl) | 3.0 - 3.5 | 45 - 55 |

| CH₂ (propyl) | 1.5 - 2.0 | 20 - 30 |

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS)) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. The molecular formula for 3-Nitro-4-(propylamino)phenol is C₉H₁₂N₂O₃, which corresponds to a monoisotopic mass of approximately 196.085 Da. nih.govepa.gov

High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly useful for analyzing complex mixtures. In MS/MS, the molecular ion is isolated and fragmented, providing a unique fragmentation pattern that serves as a structural fingerprint.

Expected fragmentation patterns for 3-Nitro-4-(propylamino)phenol would likely involve:

Loss of the nitro group (NO₂): A common fragmentation pathway for nitroaromatic compounds.

Cleavage of the propyl group: Fragmentation at the C-C bonds of the alkyl chain.

Loss of water (H₂O): From the hydroxyl group.

Table 2: Key Mass Spectrometry Data for 3-Nitro-4-(propylamino)phenol

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₃ |

| Monoisotopic Mass | 196.084792 g/mol epa.gov |

| Average Mass | 196.206 g/mol epa.gov |

| Common Ion Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

Fourier Transform Infrared (FTIR) Spectroscopy for Identification of Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a unique fingerprint of the functional groups present.

For 3-Nitro-4-(propylamino)phenol, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups:

A broad band for the O-H stretch of the phenol (B47542) group. researchgate.net

A peak for the N-H stretch of the secondary amine.

Stretches for aromatic and aliphatic C-H bonds.

Sharp, strong peaks for the asymmetric and symmetric stretching of the N-O bonds in the nitro group. researchgate.netresearchgate.net

Absorptions corresponding to C=C stretching within the aromatic ring.

Table 3: Characteristic FTIR Absorption Bands for 3-Nitro-4-(propylamino)phenol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch | 3200 - 3600 (broad) |

| Amine N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Nitro N-O | Asymmetric Stretch | 1500 - 1570 (strong) |

| Nitro N-O | Symmetric Stretch | 1300 - 1370 (strong) |

| C-N | Stretch | 1250 - 1350 |

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The presence of chromophores—the phenol ring, the nitro group, and the amino group—in 3-Nitro-4-(propylamino)phenol makes it active in the UV-Vis region.

The spectrum is expected to show absorptions arising from π→π* transitions associated with the aromatic system and n→π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. youtube.com The combination of the electron-donating hydroxyl and amino groups with the electron-withdrawing nitro group extends the conjugation of the system, often shifting the absorption to longer wavelengths (a bathochromic shift). For instance, 3-nitrophenol (B1666305) shows a λmax at 275 nm and a second one at 340 nm which extends into the visible region, giving it a pale yellow color. docbrown.info Similar characteristics would be expected for 3-Nitro-4-(propylamino)phenol.

Table 4: Expected UV-Vis Spectroscopic Data for 3-Nitro-4-(propylamino)phenol

| Parameter | Expected Value | Associated Transition |

|---|---|---|

| λmax 1 | ~270 - 290 nm | π→π* |

Chromatographic Separation and Detection Methods for Isolation and Quantitation

Chromatographic techniques are essential for separating 3-Nitro-4-(propylamino)phenol from reaction mixtures, impurities, or complex matrices, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation and quantification of non-volatile and thermally sensitive compounds like 3-Nitro-4-(propylamino)phenol. A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of this polarity.

Method development would involve optimizing several parameters to achieve good separation (resolution), sharp peaks (efficiency), and a reasonable analysis time. A typical setup would use a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely be a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govchromatographyonline.com Detection is commonly performed using a UV detector set at one of the compound's maximum absorbance wavelengths (λmax) identified by UV-Vis spectroscopy. nih.gov

Validation of the HPLC method is crucial to ensure its reliability. This process involves evaluating parameters such as:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 5: Typical HPLC Method Parameters for Analysis of 3-Nitro-4-(propylamino)phenol and Related Compounds

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with buffer, e.g., 0.1% formic acid or acetate buffer) chromatographyonline.com |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at λmax (~280 nm or ~350 nm) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile or Derivatized Analytes

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. However, 3-Nitro-4-(propylamino)phenol, with its polar hydroxyl and amino functional groups, is not sufficiently volatile for direct GC analysis. youtube.comalwsci.com Therefore, a chemical modification step known as derivatization is required. youtube.com

Derivatization is a chemical process that modifies the analyte to make it more suitable for GC-MS analysis. youtube.comcolostate.edu The primary goals are to:

Increase volatility by replacing active hydrogen atoms in polar functional groups (-OH, -NH). youtube.comlibretexts.org

Improve thermal stability, preventing degradation of the analyte in the hot GC inlet and column. youtube.comnih.gov

Enhance detection sensitivity and produce characteristic mass spectral fragments for easier identification. jfda-online.com

Common derivatization strategies applicable to the phenol and amine groups in 3-Nitro-4-(propylamino)phenol include:

Silylation: This is one of the most popular methods, where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. youtube.comlibretexts.org Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing both phenols and amines. The resulting TMS derivatives are much more volatile and thermally stable. youtube.com